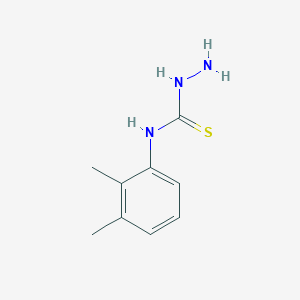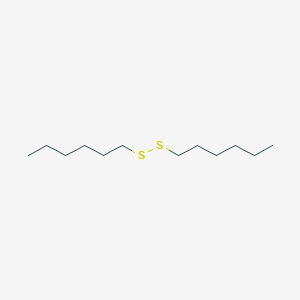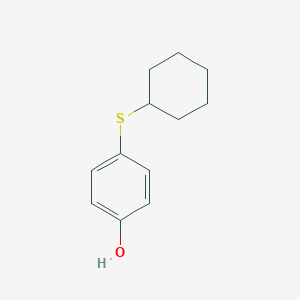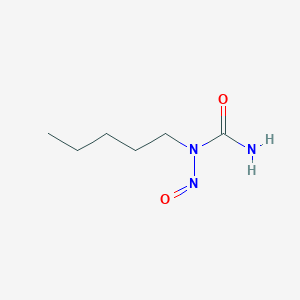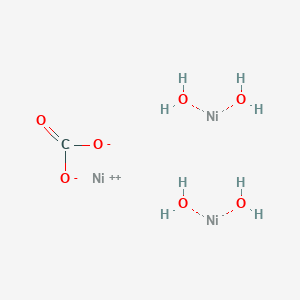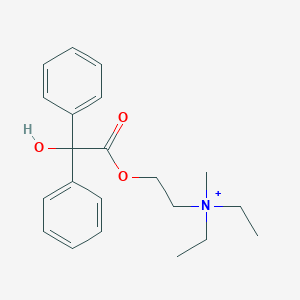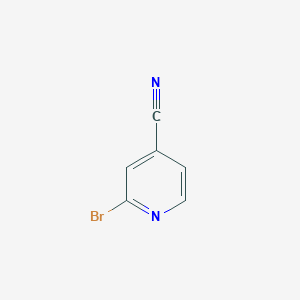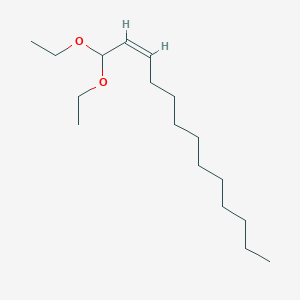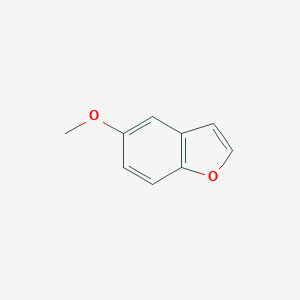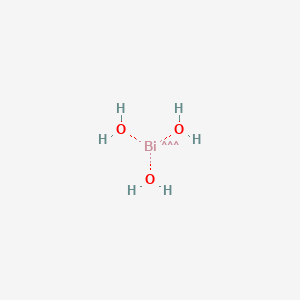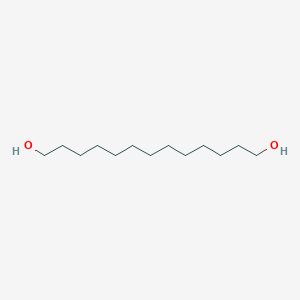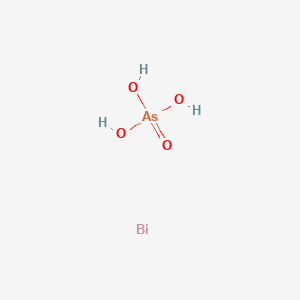
Diantimony trioxide
説明
Diantimony trioxide (Sb2O3) is a white, odorless, and tasteless powder that is widely used in various industrial applications. It is a highly effective flame retardant, which makes it an essential component in the manufacturing of plastics, rubber, and textiles. Diantimony trioxide is also used in the production of glass, ceramics, and pigments.
作用機序
The mechanism of action of diantimony trioxide as a flame retardant involves the formation of a protective layer on the surface of the material. This layer acts as a barrier, preventing the material from coming into contact with oxygen and reducing the risk of combustion. In terms of its therapeutic effects, diantimony trioxide is believed to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer development.
生化学的および生理学的効果
Diantimony trioxide has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory conditions. It has also been shown to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo.
実験室実験の利点と制限
One of the main advantages of diantimony trioxide as a flame retardant is its high effectiveness. It is also relatively inexpensive and easy to produce. In terms of its use in lab experiments, diantimony trioxide can be used as a reference material for testing the flammability of various materials. However, one limitation of diantimony trioxide is its potential toxicity. It has been shown to be toxic to animals and humans when ingested or inhaled in high doses.
将来の方向性
There are several future directions for research on diantimony trioxide. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory conditions and cancer. Further studies are needed to fully understand its mechanism of action and potential side effects. Another area of interest is the development of more effective and less toxic flame retardants. Research is ongoing to identify new materials that can provide high levels of flame resistance without the potential health risks associated with diantimony trioxide.
Conclusion
Diantimony trioxide is a highly effective flame retardant that has a range of industrial applications. It has also been studied for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties. While it has several advantages, including its high effectiveness and low cost, it also has potential health risks associated with its toxicity. Further research is needed to fully understand its mechanism of action and potential applications.
合成法
Diantimony trioxide can be synthesized through several methods, including the oxidation of antimony metal, the reaction of antimony trichloride with water, and the hydrolysis of antimony pentoxide. The most common method of synthesis is the oxidation of antimony metal, which involves heating antimony metal in the presence of air.
科学的研究の応用
Diantimony trioxide has been extensively studied for its flame retardant properties. It has been found to be highly effective in reducing the flammability of various materials, including plastics, rubber, and textiles. In addition to its flame retardant properties, diantimony trioxide has also been studied for its potential therapeutic effects. Studies have shown that it exhibits anti-inflammatory and anti-cancer properties.
特性
IUPAC Name |
antimony(3+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Sb/q3*-2;2*+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPGOEFPKIHBNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Sb+3].[Sb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3Sb2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals | |
| Record name | Antimony oxide (Sb2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Senarmontite | |
CAS RN |
1309-64-4, 1327-33-9, 12412-52-1 | |
| Record name | Antimony trioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001309644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001327339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Senarmontite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012412521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony oxide (Sb2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANTIMONY TRIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P217481X5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



